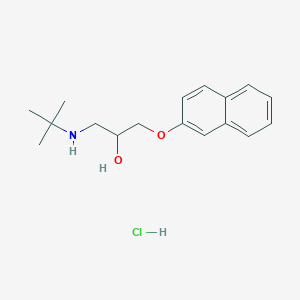

1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, D₂O):

- δ 1.25 ppm (s, 9H) : tert-Butyl methyl protons.

- δ 3.15–3.45 ppm (m, 2H) : CH₂ adjacent to ether oxygen.

- δ 4.10 ppm (m, 1H) : Methine proton linked to hydroxyl.

- δ 7.20–8.20 ppm (m, 7H) : Naphthalene aromatic protons.

¹³C NMR (100 MHz, CDCl₃):

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Table 2: Key IR Absorptions

| Band (cm⁻¹) | Assignment |

|---|---|

| 3250–3350 | N-H stretch (protonated amine) |

| 2950–2850 | C-H stretch (tert-butyl) |

| 1600–1450 | Aromatic C=C bending |

| 1240 | Ether C-O-C asymmetric stretch |

| 1050 | Alcohol C-O stretch |

The broad band near 3250 cm⁻¹ confirms amine protonation, while the 1240 cm⁻¹ peak reflects the ether linkage’s rigidity.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

- m/z 273 [M-Cl]⁺ : Molecular ion of the free base.

- m/z 216 : Loss of tert-butylamine (C₄H₁₁N).

- m/z 144 : Naphthalen-2-yloxy fragment (C₁₀H₇O⁺).

- m/z 57 : tert-Butyl carbocation (C₄H₉⁺).

Figure 2 : Proposed fragmentation pathway, highlighting β-cleavage at the propane backbone.

Properties

IUPAC Name |

1-(tert-butylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16;/h4-10,15,18-19H,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVVDQWVCKTKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC2=CC=CC=C2C=C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene-2-ol and tert-butylamine.

Reaction: The naphthalene-2-ol is reacted with epichlorohydrin to form an epoxide intermediate.

Amine Addition: The epoxide intermediate is then reacted with tert-butylamine to form the desired product.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Physical and Spectroscopic Characteristics

Physical Properties

Reaction Mechanism

The synthesis involves epoxide ring-opening by tert-butylamine under basic conditions. KOH deprotonates the amine, enhancing its nucleophilicity. The amine attacks the less substituted oxygen of the epoxide, leading to a trans-diaxial opening and formation of the β-amino alcohol. The stereochemistry at the propanol center (2RS) arises from the racemic nature of the epoxide intermediate .

Stability and Characterization

The hydrochloride salt is crystalline and stable under standard conditions. Its purity was confirmed via TLC, and spectroscopic data (NMR, IR) align with the proposed structure. The tert-butyl group’s steric bulk and the naphthyl moiety’s aromaticity contribute to the compound’s physical and chemical properties .

Scientific Research Applications

Therapeutic Applications

Cardiovascular Pharmacology

The compound is primarily recognized for its role as a beta-blocker, similar to propranolol, which is used to manage various cardiovascular conditions such as hypertension and anxiety. Its mechanism involves blocking beta-adrenergic receptors, leading to decreased heart rate and blood pressure.

Research Studies:

- A study highlighted the effectiveness of beta-blockers in reducing the risk of cardiovascular events in patients with chronic heart failure. The compound's structural similarity to established beta-blockers suggests potential efficacy in these therapeutic areas .

Pharmacogenomics

Research has indicated that genetic variations can influence the efficacy and safety of beta-blockers. Studies focusing on polymorphisms in genes such as UGT1A1 and CYP2D6 have shown that individual responses to beta-blockers can vary significantly, which underscores the importance of personalized medicine in prescribing this compound .

Environmental Impact Assessments

Environmental Risk Assessment

The compound's environmental behavior has been studied concerning its bioavailability and potential ecological risks. As a pharmaceutical compound, it may enter wastewater systems and affect aquatic ecosystems.

Key Findings:

- A comprehensive report analyzed the fate of ionizable organic compounds like 1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride in wastewater treatment processes. It emphasized the need for improved analytical methods to assess environmental concentrations accurately .

- The report also discussed multimedia models for predicting the environmental concentration of pharmaceuticals, which are crucial for assessing their ecological impact post-discharge from treatment plants .

Case Studies

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure.

Comparison with Similar Compounds

Positional Isomers

- (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride (Impurity F, EP) Key Difference: Naphthalen-1-yloxy vs. naphthalen-2-yloxy substitution. This isomer is a known impurity in Nadolol synthesis .

Amino Group Variants

- 1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol Hydrochloride Key Difference: Diethylamino vs. tert-butylamino group. Diethylamino derivatives may exhibit faster metabolic clearance due to lower steric bulk .

- Dexpropranolol Hydrochloride Structure: 1-Isopropylamino-3-(1-naphthyloxy)propan-2-ol hydrochloride. Key Difference: Isopropylamino vs. tert-butylamino; 1-naphthyloxy vs. 2-naphthyloxy. Pharmacological Note: Dexpropranolol shows weaker β-blocking activity than propranolol, highlighting the critical role of amino group bulkiness and naphthyloxy positioning in receptor interaction .

Pharmacological Analogs and Therapeutic Implications

Nadolol and Related Impurities

- Nadolol (MM0439.00): A non-selective β-blocker with a naphthalen-1-yloxy group. Impurity G (EP): Features a 5,6,7,8-tetrahydro-naphthalen-1-yloxy group, which increases hydrophobicity and may reduce renal clearance compared to the target compound .

Bevantolol Hydrochloride

- Structure: 1-((3,4-Dimethoxyphenethyl)amino)-3-(m-tolyloxy)propan-2-ol hydrochloride. Key Difference: Dimethoxyphenethylamino and m-tolyloxy substituents. Impact: The bulky phenethylamino group enhances β1-selectivity, whereas the target compound’s tert-butylamino and naphthyloxy groups may favor non-selective β-blockade with distinct pharmacokinetics .

Penbutolol Hydrochloride

- Structure: 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol hydrochloride. Key Difference: Cyclopentylphenoxy vs. naphthalen-2-yloxy. Impact: The cyclopentylphenoxy group improves β1/β2 selectivity, suggesting that aryloxy substituent bulkiness modulates receptor subtype affinity .

Physicochemical and Pharmacokinetic Data

*Estimated using fragment-based methods.

Key Research Findings

Amino Group Influence: Tert-butyl substitution enhances metabolic stability but reduces solubility, critical for prolonged half-life in β-blockers .

Aryloxy Position : Naphthalen-2-yloxy derivatives exhibit stronger π-π stacking in receptor binding compared to 1-yloxy isomers, as seen in Impurity F vs. Nadolol .

Therapeutic vs. Impurity Profiles: Structural modifications (e.g., tert-butylamino, naphthyloxy position) determine whether a compound functions as a drug or impurity, highlighting the importance of synthesis control .

Biological Activity

1-(Tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, also known as Nadolol Impurity F hydrochloride, is a compound with the molecular formula C17H23NO2 and a molecular weight of 273.37 g/mol. This compound is primarily recognized as an impurity in the beta-blocker medication Nadolol and has garnered interest in pharmaceutical research due to its structural significance and potential biological activities.

Chemical Structure and Properties

The compound features a tert-butylamino group , a naphthalen-2-yloxy moiety , and a propan-2-ol structure . It exists as a racemic mixture, indicating the presence of chiral centers, which may influence its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C17H23NO2 |

| Molecular Weight | 273.37 g/mol |

| Stereochemistry | Racemic |

| Optical Activity | Present (chiral centers) |

Interaction with Beta-Adrenergic Receptors

Preliminary studies indicate that this compound may interact with beta-adrenergic receptors, similar to Nadolol. The beta-blocking properties of Nadolol are well-documented, suggesting that this compound could exhibit similar pharmacological effects, including:

- Reduction of heart rate

- Decreased myocardial contractility

- Lowering of blood pressure

These effects are crucial for managing conditions such as hypertension and arrhythmias.

Pharmacokinetics and Dynamics

Research focusing on the pharmacokinetics of Nadolol has indirectly provided insights into the behavior of its impurities, including this compound. Studies have shown that impurities can affect the overall efficacy and safety profile of beta-blockers by influencing absorption, distribution, metabolism, and excretion (ADME) parameters.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds reveals distinct biological activities influenced by slight variations in their chemical structures. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nadolol | C17H27NO3 | Beta-blocker used for hypertension |

| 1-Naphthalen-2-yloxy-3-(propan-2-amino)propan-2-ol | C16H21NO2 | Similar structure, different amine group |

| 3-(Naphthalen-1-yloxy)propan-2-ol Hydrochloride | C16H21NO2 | Related compound with different substituents |

Potential Applications in Drug Development

The presence of this compound in Nadolol formulations suggests its utility in:

- Quality Control : Serving as a reference standard in analytical chemistry.

- Pharmacological Research : Investigating its interactions with beta receptors to better understand the pharmacodynamics of beta-blockers.

- Development of New Therapeutics : Exploring modifications to enhance efficacy or reduce side effects associated with existing beta-blockers.

Q & A

Q. What synthetic strategies are optimal for preparing 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a naphthalen-2-ol intermediate with a halogenated propanol derivative (e.g., epichlorohydrin or propargyl bromide) under alkaline conditions. For example, K₂CO₃ in DMF facilitates oxyanion formation from naphthalen-2-ol, enabling nucleophilic substitution with tert-butylamine . Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures intermediate purity. Final hydrochlorination with HCl yields the salt form, enhancing solubility. Optimization includes controlling stoichiometry, temperature (room temperature for oxyanion formation, reflux for coupling), and solvent selection to minimize side reactions like over-alkylation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Methodological Answer: X-ray crystallography (using SHELX programs for refinement) is definitive for resolving stereochemistry and hydrogen-bonding networks . Complementary techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The tert-butyl group shows a singlet at ~1.1 ppm, while naphthalene protons appear as aromatic multiplet patterns (6.8–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., cleavage at the ether linkage).

- IR Spectroscopy : Validate tertiary amine (N-H stretch ~3300 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. What analytical methods are recommended for assessing purity and stability in aqueous solutions?

Methodological Answer:

- HPLC-UV/FLD : Use a C18 column with mobile phase (e.g., 0.1% formic acid in water/acetonitrile gradient). Monitor degradation products, such as hydrolyzed tert-butylamine or oxidized naphthalene derivatives .

- Karl Fischer Titration : Quantify water content in the hydrochloride salt to prevent hygroscopic degradation.

- Forced Degradation Studies : Expose to heat (40–60°C), UV light, and acidic/alkaline conditions (pH 3–9) to identify stability thresholds .

Advanced Research Questions

Q. How can chiral resolution of enantiomers be achieved for this tertiary amino alcohol?

Methodological Answer: The compound’s stereogenic center necessitates chiral separation via:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) + 0.1% diethylamine. Enantiomeric excess (ee) is calculated from peak area ratios .

- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize. Monitor crystallization kinetics to optimize yield .

- Capillary Electrophoresis (CE) : Employ cyclodextrin additives in the buffer to exploit host-guest interactions for separation .

Q. What in vitro models are suitable for studying β-adrenergic receptor binding kinetics of this compound?

Methodological Answer:

- Radioligand Displacement Assays : Use [³H]-dihydroalprenolol in CHO-K1 cells expressing human β₁/β₂ receptors. Calculate IC₅₀ values and Ki using Cheng-Prusoff equations .

- cAMP Accumulation Assays : Measure inhibition of isoproterenol-induced cAMP production via ELISA or FRET-based biosensors. Normalize data to propranolol (positive control) .

- Molecular Dynamics Simulations : Model interactions with receptor hydrophobic pockets (e.g., Phe-290 in β₁ receptors) using AMBER or GROMACS .

Q. How can metabolic pathways and reactive intermediates be identified during hepatic microsomal studies?

Methodological Answer:

- LC-MS/MS Metabolomics : Incubate with human liver microsomes (HLM) + NADPH. Detect Phase I metabolites (e.g., hydroxylation at naphthalene or tert-butyl groups) via precursor ion scanning .

- Trapping Experiments : Add glutathione (GSH) to capture reactive electrophiles (e.g., epoxide intermediates from naphthalene oxidation). Confirm adducts via neutral loss scanning (m/z 129) .

- CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

Q. What strategies mitigate contradictions in reported bioactivity data across cell lines?

Methodological Answer:

- Cell Line Authentication : Verify via STR profiling to exclude cross-contamination.

- Normalization to Housekeeping Genes : Use β-actin or GAPDH in qPCR/Western blot analyses of downstream targets (e.g., CREB phosphorylation) .

- Dose-Response Reproducibility : Test across multiple passages and use standardized serum-free media to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.